molecular formula C22H26N6O3 B2717703 N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251678-89-3

N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2717703
CAS No.: 1251678-89-3
M. Wt: 422.489
InChI Key: AILQUAFDCXDHEA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core fused with a pyrimidine ring. Key structural elements include:

  • Imidazole-4-carboxamide backbone: Known for diverse pharmacological activities, including antimicrobial and anticancer properties .
  • Pyrimidine substituent: The pyrimidine ring at position 1 of the imidazole is functionalized with a 4-methylpiperidin-1-yl group, which may enhance solubility and target-binding specificity.

Synthesis likely proceeds via nucleophilic aromatic substitution (SNAr) to attach the pyrimidine-imidazole core to the dimethoxyphenyl group, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-15-6-8-27(9-7-15)20-11-21(24-13-23-20)28-12-18(25-14-28)22(29)26-17-5-4-16(30-2)10-19(17)31-3/h4-5,10-15H,6-9H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILQUAFDCXDHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the pyrimidine ring: This step involves the reaction of the imidazole derivative with a suitable pyrimidine precursor under controlled conditions.

    Attachment of the piperidine moiety: This is usually done through nucleophilic substitution reactions, where the piperidine ring is introduced to the pyrimidine-imidazole intermediate.

    Final coupling with the 2,4-dimethoxyphenyl group: This step often involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound features a combination of imidazole and pyrimidine rings, which are known for their diverse biological activities. The presence of the 2,4-dimethoxyphenyl and 4-methylpiperidin moieties further enhances its potential applications in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : Achieved through the condensation of glyoxal with ammonia.
  • Introduction of the Pyrimidine Ring : This involves reacting the imidazole derivative with a suitable pyrimidine precursor.
  • Attachment of the Piperidine Moiety : Conducted via nucleophilic substitution reactions.
  • Final Coupling : The last step usually employs coupling reagents like EDCI or DCC to form the complete structure.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecular architectures.

Biology

  • Biochemical Probes : It is investigated as a potential biochemical probe or inhibitor in various biological pathways. Its ability to modulate enzyme activity makes it valuable for studying cellular processes.

Medicine

  • Therapeutic Potential : There is ongoing research into its efficacy in treating diseases linked to imidazole and pyrimidine pathways. Specifically, it has been explored for:
    • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth.
    • Neurological Disorders : The compound's structural characteristics allow it to potentially modulate neurotransmitter systems, making it a candidate for treating conditions such as anxiety or depression.

Antitumor Activity

Recent studies have highlighted the anticancer properties of N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways that promote cell survival and proliferation.

Neurological Applications

Research has indicated that this compound may influence neurotransmitter release and receptor activity, particularly in models simulating neurodegenerative diseases. Its potential as a therapeutic agent for conditions like Alzheimer's disease is being explored through animal studies.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole and pyrimidine rings play crucial roles in these interactions, often involving hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine ()

Structural Differences :

  • Core : Bipyridine-imidazole vs. pyrimidine-imidazole in the target compound.
  • Substituents : Lacks the 2,4-dimethoxyphenyl and 4-methylpiperidine groups; instead, it features a 4-phenylenediamine moiety.

Functional Implications :

  • The bipyridine system in may enhance fluorescence properties, whereas the pyrimidine in the target compound could improve kinase inhibition due to its smaller size and electron-deficient nature .
  • The 4-methylpiperidine group in the target compound likely increases lipophilicity, aiding blood-brain barrier penetration compared to the polar phenylenediamine in .

Synthesis : Both compounds utilize SNAr reactions, but the target compound requires sequential substitutions to incorporate the dimethoxyphenyl and piperidine groups.

N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide ()

Structural Differences :

  • Phenyl substitution : 4-Methoxyphenyl vs. 2,4-dimethoxyphenyl in the target compound.

Functional Implications :

  • The 2,4-dimethoxy configuration could reduce oxidative metabolism, enhancing pharmacokinetic stability compared to the mono-substituted analog .

Activity : While direct data is unavailable, structural analogs with multiple methoxy groups often show superior antimicrobial and anticancer activities due to enhanced electron-donating effects .

Pyrrolidine- and Piperidine-Containing Derivatives ()

Structural Differences :

  • Heterocyclic substituents : focuses on pyrrolidine (5-membered ring) and triazine systems, contrasting with the 6-membered 4-methylpiperidine in the target compound.

Functional Implications :

  • Piperidine’s larger ring size may reduce steric hindrance compared to pyrrolidine, allowing better accommodation in enzyme active sites.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Hypothesized Activity
Target Compound Imidazole-pyrimidine 2,4-dimethoxyphenyl, 4-methylpiperidine SNAr Anticancer, antimicrobial
(Bipyridine-imidazole) Imidazole-bipyridine 4-phenylenediamine SNAr Fluorescent probes, kinase inhibitors
(Mono-methoxy analog) Imidazole-pyrimidine 4-methoxyphenyl SNAr Moderate potency, metabolic liability
(Pyrrolidine-triazine) Triazine-pyrrolidine Multiple polar groups Multi-step Agrochemical (herbicides)

Key Research Findings

  • Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to simpler phenyl derivatives .
  • Heterocyclic Optimization : Pyrimidine cores exhibit better target selectivity than bipyridine or triazine systems in medicinal chemistry applications .
  • Piperidine vs. Pyrrolidine : Piperidine’s conformational flexibility may improve interactions with globular proteins, whereas pyrrolidine’s rigidity suits flat binding sites .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, with the CAS number 1251678-89-3, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly its anticancer, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C22H26N6O3
  • Molecular Weight : 422.5 g/mol
  • Structure : The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a dimethoxyphenyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The following points summarize key findings:

  • Mechanism of Action : The compound may inhibit various kinases involved in cancer cell proliferation, including BRAF and EGFR pathways. Such inhibition is crucial in targeting cancers like melanoma and non-small cell lung cancer .
  • Case Studies :
    • In vitro studies have demonstrated that related imidazole derivatives can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) and prostate cancer cells (LNCaP) by disrupting cell cycle progression and promoting cell death pathways .
    • A study involving a series of pyrazole derivatives highlighted their potential in enhancing the efficacy of standard chemotherapeutics like doxorubicin through synergistic effects .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various models:

  • In Vivo Studies : Compounds similar to this imidazole derivative have shown promise in reducing inflammation in animal models of arthritis. For instance, they effectively lowered pro-inflammatory cytokines and inhibited pathways like NF-kB that are pivotal in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties:

  • Mechanism : The presence of multiple heterocyclic rings may contribute to the disruption of microbial cell membranes or inhibition of essential microbial enzymes .
  • Research Findings : Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Summary of Research Findings

Activity TypeKey Findings
Anticancer Inhibits BRAF and EGFR; induces apoptosis in various cancer cells.
Anti-inflammatory Reduces cytokines; inhibits NF-kB pathway in animal models.
Antimicrobial Effective against various bacterial strains; potential mechanism involves membrane disruption.

Q & A

Q. Table 1. Physicochemical Properties

ParameterValue
Molecular Weight479.55 g/mol
LogP (Predicted)3.2 (XLogP3-AA)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Topological Polar SA98.7 Ų

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